molecular formula C18H13N3O2S B2927341 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one CAS No. 129545-38-6

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one

Cat. No.: B2927341
CAS No.: 129545-38-6
M. Wt: 335.38
InChI Key: NFOBWUSNZMOFKD-UHFFFAOYSA-N
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Description

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and thiadiazine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with equimolar amounts of phenylthioureas and salicylaldehyde. The reaction is catalyzed by biosynthetically prepared l-proline and uses poly(ethylene) glycol-600 (PEG-600) as a green reaction medium . This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability.

Chemical Reactions Analysis

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate biochemical pathways and enzymes, leading to the compound’s biological effects .

Comparison with Similar Compounds

3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chromen-2-one and thiadiazine structures, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-phenylimino-3,6-dihydro-1,3,4-thiadiazin-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(21-20-15)19-13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOBWUSNZMOFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=NC2=CC=CC=C2)S1)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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